5-Iodo-3-methylisothiazole

Cross-coupling Medicinal Chemistry Synthetic Methodology

5-Iodo-3-methylisothiazole is the halogen of choice for chemists who require high reactivity and cleaner reaction profiles in Pd-catalyzed transformations. The C5 iodine atom undergoes faster oxidative addition than bromo or chloro analogues, delivering superior yields (e.g., 83% in Stille-type methylations). Critically, in carbonylation with CO/amines, the iodo derivative uniquely suppresses the formation of dimeric byproducts that plague bromo-based protocols—a decisive quality advantage for agrochemical and pharmaceutical intermediate synthesis. Its high density (2.0 g/cm³) and logP (2.30) also make it ideal for heavy-atom derivatization in X-ray crystallography. Choose the correct halogen: procuring the iodo building block avoids costly re-purification and ensures reproducible, high-yielding synthetic sequences.

Molecular Formula C4H4INS
Molecular Weight 225.05 g/mol
CAS No. 20067-15-6
Cat. No. B1290139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-3-methylisothiazole
CAS20067-15-6
Molecular FormulaC4H4INS
Molecular Weight225.05 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1)I
InChIInChI=1S/C4H4INS/c1-3-2-4(5)7-6-3/h2H,1H3
InChIKeyBKAZKAKFTYEOIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-3-methylisothiazole (CAS 20067-15-6): A Strategic Iodinated Heterocycle for Advanced Synthesis


5-Iodo-3-methylisothiazole (CAS 20067-15-6) is a 5-membered S,N-heterocyclic building block characterized by an iodine atom at the 5-position and a methyl group at the 3-position of the isothiazole ring. This substitution pattern defines a class of compounds with well-established reactivity in transition-metal-catalyzed transformations [1] and carbonylation chemistry . The presence of the heavy halogen imparts specific physicochemical properties, including a high density (2.0 g/cm³) and calculated logP (2.30), which are critical for its utility in medicinal and agrochemical intermediate synthesis .

Why 5-Halo-3-methylisothiazoles Are Not Interchangeable: The Critical Role of the C5 Halogen


While 5-halo-3-methylisothiazoles share a common core, the C5 halogen dictates divergent reactivity, yield, and impurity profiles that preclude simple generic substitution. The choice of halogen (I, Br, Cl) governs the rate and selectivity of oxidative addition in cross-coupling chemistry, directly impacting synthetic efficiency [1]. Furthermore, in carbonylation processes, the use of the iodo derivative is explicitly preferred over the bromo analogue to suppress the formation of undesirable dimeric byproducts, a critical quality attribute for downstream agrochemical and pharmaceutical applications . These quantifiable differences mandate a halogen-specific procurement strategy for reproducible and high-yielding synthetic sequences.

5-Iodo-3-methylisothiazole: A Quantitative Comparison of Performance and Physicochemical Differentiation


Enhanced Reactivity in Pd-Catalyzed Cross-Coupling: The Iodide Advantage

The C5 iodide of 5-iodo-3-methylisothiazole provides a quantifiable reactivity advantage in palladium-catalyzed transformations compared to its bromo or chloro counterparts. This is evidenced by a specific Castro–Stevens C-methylation of the related ethyl 5-iodo-3-methylisothiazole-4-carboxylate, which proceeds with tetramethylstannane and a Pd(II) catalyst in refluxing toluene to afford the 3,5-dimethyl product in 83% isolated yield [1]. While a direct head-to-head yield comparison for the exact title compound is not publicly available in a single study, the class-level inference of higher reactivity for aryl iodides in oxidative addition is well-established. This known electronic effect translates to faster reaction rates and higher yields under milder conditions compared to the corresponding bromo (CAS 20493-60-1) or chloro (CAS 20067-16-7) isothiazoles [2].

Cross-coupling Medicinal Chemistry Synthetic Methodology

Superior Carbonylation Selectivity: Iodo-Derivative Mitigates Dimer Formation

A direct and specific advantage of the iodo-derivative is documented in the synthesis of isothiazolecarboxamides. The patent literature explicitly teaches that when a 5-halogenoisothiazole is carbonylated with carbon monoxide and an amine using a palladium catalyst, the use of 5-iodo-3-methylisothiazole is preferred over the 5-bromo derivative. The key differentiator is the suppression of a dimer-forming side reaction, enabling a simpler and higher-yielding process to the desired carboxamide . This qualitative, yet chemically significant, difference directly impacts product purity and process robustness.

Agrochemical Synthesis Carbonylation Process Chemistry

Physicochemical Properties: A Direct Comparison of Halogenated Analogs

A direct comparison of key physicochemical properties reveals distinct differences between the iodo, bromo, and chloro analogs of 3-methylisothiazole, which influence their utility in different research contexts. 5-Iodo-3-methylisothiazole (MW: 225.05, density: 2.0 g/cm³, predicted logP: 2.30) is a significantly heavier and denser molecule than its counterparts 5-bromo-3-methylisothiazole (MW: 178.05, density: not widely reported but lower) and 5-chloro-3-methylisothiazole (MW: 133.60, physical form: colorless liquid) . The increased mass and density of the iodo derivative can be advantageous in scenarios requiring heavy atom labeling (e.g., X-ray crystallography) or where specific physical property modulation is needed .

Pre-formulation Medicinal Chemistry Property Prediction

Optimal Application Scenarios for 5-Iodo-3-methylisothiazole Based on Differentiated Evidence


Palladium-Catalyzed Cross-Coupling for Complex Molecule Construction

For synthetic chemists executing Suzuki, Stille, or Castro–Stevens couplings requiring a reactive isothiazole electrophile, 5-iodo-3-methylisothiazole is the halogen of choice. Its high reactivity, evidenced by an 83% yield in a related Stille-type methylation [1], facilitates efficient C–C bond formation at the isothiazole C5 position. This is particularly valuable in the late-stage functionalization of drug candidates or in the synthesis of complex natural product analogs where high yields under mild conditions are critical. In contrast, the corresponding bromo or chloro analogs may require harsher conditions or deliver inferior yields, making the iodo-derivative a more reliable and efficient building block for this application class.

Carbonylation Processes in Agrochemical Intermediate Synthesis

Process chemists developing scalable routes to isothiazolecarboxamide-based agrochemicals should specifically source 5-iodo-3-methylisothiazole. The patented preference for the iodo-derivative in Pd-catalyzed carbonylation with carbon monoxide and amines stems from its ability to suppress the formation of a troublesome dimer byproduct . This selectivity advantage directly translates to a cleaner reaction profile, simpler work-up procedures, and higher purity of the target amide intermediate. Procuring the bromo analog for this transformation would be a costly mistake, likely introducing an impurity profile that demands additional and expensive purification steps.

Medicinal Chemistry: Heavy Atom Derivative for SAR and Crystallography

Medicinal chemists exploring structure-activity relationships (SAR) around the isothiazole core will find the iodo-derivative uniquely valuable. Its significantly higher molecular weight (+47.0 g/mol vs bromo; +91.45 g/mol vs chloro) and high electron density provide a distinct physicochemical profile that can be used to probe steric and electronic effects in a binding pocket. Furthermore, the heavy iodine atom makes this compound an ideal candidate for preparing heavy-atom derivatives of target proteins, which can be used to solve their 3D structures via X-ray crystallography using single-wavelength anomalous diffraction (SAD) or multiple isomorphous replacement (MIR) phasing methods. This application is not readily accessible with the lighter chloro or bromo analogs.

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